1-methyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide

Description

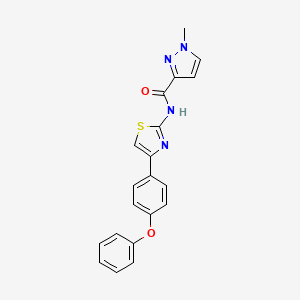

1-methyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted at the 3-position with a carboxamide group and at the 1-position with a methyl group. The carboxamide nitrogen is further linked to a thiazole ring, which is substituted at the 4-position with a 4-phenoxyphenyl moiety.

Properties

IUPAC Name |

1-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c1-24-12-11-17(23-24)19(25)22-20-21-18(13-27-20)14-7-9-16(10-8-14)26-15-5-3-2-4-6-15/h2-13H,1H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZDVAQFSCZSCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula.

Key Structural and Functional Insights

Positional Isomerism and Activity: The target compound’s pyrazole-3-carboxamide group contrasts with analogs like the 4-carboxamide derivatives in and . Positional differences significantly influence biological activity; for example, trifluoromethyl groups in ’s compound enhance antifungal potency, whereas the phenoxyphenyl group in the target compound may optimize binding to inflammatory or fungal targets .

Phenoxy vs.

Therapeutic Applications: Anti-inflammatory: THPA6 () and the target compound share a thiazole-phenyl scaffold, but THPA6’s pyrazol-5-one core contributes to its superior gastroprotective profile .

Q & A

Q. Table 1: Reaction Optimization Parameters

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Thiazole cyclization | POCl₃, 80–100°C, anhydrous conditions | Use inert atmosphere (N₂/Ar) |

| Amide coupling | HATU, DMF, RT, 12–24 hrs | Monitor via TLC (Rf = 0.3–0.5) |

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

How can researchers characterize the molecular structure and confirm the purity of this compound?

Level: Basic

Methodological Answer:

Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., methyl group on pyrazole at δ ~3.8 ppm; phenoxyphenyl protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤5 ppm error .

- X-ray Crystallography: Resolve 3D conformation, bond lengths, and angles (e.g., dihedral angles between thiazole and pyrazole rings) .

Purity Assessment:

- HPLC: Use C18 columns with UV detection (λ = 254 nm); ≥95% purity threshold .

- Elemental Analysis: Carbon, hydrogen, nitrogen (CHN) analysis within ±0.4% theoretical values .

What strategies are effective in resolving contradictions in biological activity data across different studies?

Level: Advanced

Methodological Answer:

Contradictions often arise from variations in assay conditions, cell lines, or compound purity. Mitigation strategies include:

- Orthogonal Assays: Validate anticancer activity using both MTT and clonogenic assays .

- Standardized Protocols: Adhere to NIH/WHO guidelines for IC₅₀ determination (e.g., fixed incubation times, controlled DMSO concentrations ≤0.1%) .

- Batch Reproducibility: Compare activity across independently synthesized batches; use LC-MS to rule out impurities .

Case Study: If one study reports potent kinase inhibition while another shows no effect, re-test under identical conditions (e.g., ATP concentration, enzyme lot) and validate via Western blotting .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Level: Advanced

Methodological Answer:

Focus on modifying key substituents to enhance target binding and reduce off-target effects:

- Phenoxyphenyl Group: Replace with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .

- Pyrazole Methyl Group: Test bulkier alkyl chains (e.g., ethyl, isopropyl) to modulate steric hindrance .

- Thiazole Core: Introduce halogens (e.g., Cl, F) to enhance hydrophobic interactions with kinase ATP pockets .

Computational Tools:

- Molecular Docking (AutoDock Vina): Predict binding modes to targets like EGFR or BRAF kinases .

- QSAR Models: Use CoMFA/CoMSIA to correlate substituent properties (logP, polar surface area) with activity .

What in vitro and in vivo models are appropriate for evaluating its mechanism of action and toxicity?

Level: Advanced

Methodological Answer:

In Vitro Models:

- Kinase Inhibition Assays: Use purified enzymes (e.g., EGFR, VEGFR2) with fluorescence-based ADP-Glo™ kits .

- Cell Migration (Scratch Assay): Test anti-metastatic potential in MDA-MB-231 breast cancer cells .

In Vivo Models:

- Xenograft Mice: Subcutaneous implantation of HCT116 colon cancer cells; monitor tumor volume and weight loss .

- Toxicology: Assess liver/kidney function via serum ALT, AST, and creatinine levels after 28-day dosing .

Data Interpretation:

- Pharmacokinetics: Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .

- Histopathology: Compare treated vs. control tissues for necrosis/apoptosis markers (H&E staining) .

How can researchers address solubility and bioavailability challenges during preclinical development?

Level: Advanced

Methodological Answer:

Q. Table 2: Solubility Enhancement Strategies

| Method | Example | Outcome |

|---|---|---|

| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin (HPβCD) | 10-fold solubility increase |

| Salt Formation | HCl salt of the free base | pH-dependent stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.